2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
2-bromo-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3 |
InChI Key |
UCJXMBHBJLZWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo N 1 Thiophen 2 Yl Ethyl Aniline and Cognate Structures
Strategic C-N Bond Formation Approaches
The construction of the C-N bond is the linchpin in the synthesis of 2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline. The selection of a particular synthetic strategy is often dictated by the availability of starting materials, desired yield, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions for N-Alkylation and N-Arylation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen bonds, offering mild conditions and broad substrate scope.
While the Suzuki-Miyaura coupling is predominantly known for carbon-carbon bond formation, its application in forming carbon-nitrogen bonds, though less common, is an area of active research. In the context of synthesizing the target molecule's cognate structures, this reaction is more frequently employed to create aryl-thiophene linkages, which can be precursors to the final product. For instance, a bromoaniline can be coupled with a thiopheneboronic acid to form a thienylaniline core structure. researchgate.netnih.govmdpi.comyoutube.com The subsequent introduction of the ethyl group would be required in a separate step.
A typical Suzuki-Miyaura reaction for the coupling of an aryl bromide with a thiopheneboronic acid is presented in the table below.
| Parameter | Condition |
| Catalyst | Pd(dppf)Cl2, Pd(dtbpf)Cl2 |
| Base | K2CO3, Et3N |
| Solvent | Dimethoxyethane, Aqueous n-butanol, Toluene |
| Temperature | Room Temperature to Reflux |
It is important to note that the direct Suzuki-Miyaura C-N coupling to form the target molecule is not a conventional approach.
The Buchwald-Hartwig amination is a more direct and widely used palladium-catalyzed method for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is highly suitable for the synthesis of this compound. Two primary disconnection approaches can be envisioned: the reaction of 2-bromoaniline (B46623) with 1-(thiophen-2-yl)ethanamine (B1295870) or the reaction of a brominated thiophene (B33073) derivative with the appropriate aniline (B41778). The former is a more direct route to the target molecule.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. A variety of phosphine (B1218219) ligands have been developed to facilitate the coupling of a wide range of substrates. researchgate.netresearchgate.netamazonaws.commit.edunih.govunimib.it
| Parameter | Condition |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 |
| Ligand | Xantphos, BINAP, P(tBu)3 |
| Base | NaOtBu, Cs2CO3 |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
Anilines with electron-donating groups tend to give good results, while those with electron-withdrawing substituents may require higher catalyst loadings and result in lower yields. researchgate.net
Beyond palladium, other transition metals such as copper and rhodium have been investigated for their ability to catalyze C-N bond formation. Copper-catalyzed amination, often referred to as the Ullmann condensation, represents one of the earliest methods for forming aryl-amine bonds, although it typically requires harsh reaction conditions. More recent developments have led to milder, copper-catalyzed protocols.
Rhodium-catalyzed C-H amination has also emerged as a powerful tool, allowing for the direct formation of C-N bonds without the need for pre-functionalized starting materials. While specific applications to the synthesis of this compound are not extensively documented, these alternative transition metal-catalyzed methods represent a promising area for future exploration.
Nucleophilic Substitution Reactions in the Construction of the N-[1-(thiophen-2-YL)ethyl]aniline Moiety
Nucleophilic substitution offers a classical and straightforward approach to the formation of the C-N bond in the target molecule. This strategy would typically involve the reaction of 2-bromoaniline with a 1-(thiophen-2-yl)ethyl derivative bearing a suitable leaving group, such as a halide (e.g., bromide or iodide) or a sulfonate ester (e.g., mesylate or tosylate).
The reaction proceeds via an S_N2 mechanism, where the nitrogen atom of 2-bromoaniline acts as the nucleophile, attacking the electrophilic carbon of the ethyl side chain and displacing the leaving group. The efficiency of this reaction is influenced by the nature of the leaving group, the solvent, and the reaction temperature.
| Parameter | Condition |
| Substrate | 1-(thiophen-2-yl)ethyl bromide/mesylate |
| Nucleophile | 2-Bromoaniline |
| Base (optional) | K2CO3, Et3N (to scavenge HX) |
| Solvent | DMF, DMSO, Acetonitrile (B52724) |
| Temperature | Room Temperature to 80 °C |
This method's primary advantage is its simplicity and the use of readily available starting materials.
Reductive Amination Pathways Employing 2-Bromoaniline and Thiophene-Derived Carbonyls
Reductive amination is a highly effective and versatile method for the synthesis of amines, including the target compound this compound. researchgate.netnih.govd-nb.infojocpr.com This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
For the synthesis of the target molecule, this pathway would involve the reaction of 2-bromoaniline with 1-(thiophen-2-yl)ethanone. The initially formed imine is then reduced using a suitable reducing agent.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being particularly common. The choice of reducing agent can influence the reaction conditions and selectivity. d-nb.info
| Parameter | Condition |
| Amine | 2-Bromoaniline |
| Carbonyl | 1-(thiophen-2-yl)ethanone |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride (NaBH3CN), H2/Pd/C |
| Solvent | Dichloroethane (DCE), Methanol, Tetrahydrofuran (THF) |
| Acid Catalyst (optional) | Acetic Acid |
| Temperature | Room Temperature |
Alternatively, one could start with thiophene-2-carboxaldehyde and 2-bromoaniline to form the corresponding imine, which is then reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group of the ethyl side chain, followed by reduction. researchgate.netresearchgate.net This multi-step approach offers another layer of synthetic flexibility.
Synthesis of Key Precursors and Intermediates
The synthesis of this compound relies on the efficient preparation of its core building blocks: a 2-bromoaniline moiety and a 1-(thiophen-2-yl)ethanone derivative. This section details the common and effective synthetic routes to these essential precursors.
Preparation of 2-Bromoaniline Derivatives
2-Bromoaniline is a critical intermediate in the chemical industry, serving as a precursor for dyes, pharmaceuticals, and agrochemicals. guidechem.com Its synthesis can be approached through several established routes, each with distinct advantages and conditions.
One classic and widely used method begins with ortho-nitroaniline. This process involves a diazotization reaction followed by a Sandmeyer reaction to introduce the bromine atom, yielding ortho-bromo-nitrobenzene. The final step is the reduction of the nitro group to an amine, typically using iron powder and acid. guidechem.com To address the formation of resinous by-products that can decrease purity, a modified technique incorporating steam distillation has been developed. This allows for the simultaneous reaction and separation of the volatile ortho-bromo-nitrobenzene, leaving impurities behind and significantly enhancing product purity. guidechem.com
Another common approach is the direct bromination of aniline. Due to the strong activating and ortho-, para-directing nature of the amino group, this reaction must be carefully controlled to achieve the desired regioselectivity for the ortho-product. The reaction is typically carried out using bromine in a solvent like acetic acid. askfilo.com
A more complex, multi-step synthesis can be undertaken starting from bromobenzene. This pathway involves:
Sulfonation: To block the para-position with a sulfonic acid group.
Nitration: To introduce a nitro group, which is directed to the ortho-position.
Reduction: Conversion of the nitro group to an amine.
Reverse Sulfonation: Removal of the sulfonic acid blocking group to yield 2-bromoaniline. echemi.comstackexchange.com
While this route is longer, it offers an alternative when other starting materials are more readily available. stackexchange.com
| Starting Material | Key Reactions | Advantages | Challenges | Reference |
|---|---|---|---|---|
| o-Nitroaniline | Diazotization, Sandmeyer Reaction, Reduction | Classic, well-established route | Potential for resinous by-products | guidechem.com |
| Aniline | Direct Bromination | Fewer steps | Requires careful control of regioselectivity | askfilo.com |
| Bromobenzene | Sulfonation, Nitration, Reduction, De-sulfonation | Alternative starting material | Multi-step, potentially lower overall yield | echemi.comstackexchange.com |
Synthesis of 1-(Thiophen-2-yl)ethanone and Related Thiophene Carbonyls
1-(Thiophen-2-yl)ethanone, also known as 2-acetylthiophene, is the primary carbonyl precursor. The most common and effective method for its synthesis is the Friedel-Crafts acylation of thiophene. iust.ac.ir This reaction typically uses an acylating agent like acetyl chloride or acetic anhydride (B1165640). While aluminum chloride is a traditional Lewis acid catalyst for this reaction, its use with thiophene can lead to the formation of tars. To circumvent this issue, milder catalysts such as tin tetrachloride are often employed. An efficient alternative involves using acetic anhydride with phosphoric acid as the catalyst. iust.ac.ir
The structure of 1-(thiophen-2-yl)ethanone allows for a variety of subsequent reactions. For example, the ketone functional group can be used to build more complex structures, such as synthesizing a second thiophene ring through Knoevenagel condensation followed by a Gewald reaction. mdpi.com
| Reaction | Catalyst | Key Features | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Tin Tetrachloride (SnCl₄) | Avoids tar formation associated with AlCl₃ | iust.ac.ir |
| Friedel-Crafts Acylation | Phosphoric Acid (H₃PO₄) | Efficient method when using an anhydride acylating agent | iust.ac.ir |
Halogenation and Functionalization of Thiophene Ring Systems
The thiophene ring is highly susceptible to electrophilic substitution, including halogenation. Its reactivity is significantly greater than that of benzene (B151609), with halogenation proceeding rapidly even at temperatures as low as -30 °C. iust.ac.ir This high reactivity means that without careful control, the reaction can easily lead to poly-substituted products, such as 2,5-dibromothiophene (B18171) or even tetrasubstituted thiophenes. iust.ac.ir
To achieve selective mono-bromination at the 2-position, reaction conditions must be carefully controlled. The effect of existing substituents on the rate and position of further halogenation has been studied extensively. For instance, the rate of bromination at the 2-position is strongly influenced by a substituent at the 5-position, following a Hammett relationship. rsc.org The development of asymmetric synthetic strategies has also allowed for the catalytic asymmetric functionalization and dearomatization of thiophene rings, leading to chiral thiophene derivatives that are valuable in pharmaceutical science and materials research. rsc.org
Advanced Synthetic Techniques and Principles of Green Chemistry
Modern synthetic chemistry increasingly emphasizes the use of sustainable and efficient methodologies. The synthesis of N-heterocyclic compounds, including structures related to this compound, has benefited from the adoption of green chemistry principles.
Mechanochemical and Solvent-Free Reaction Protocols
Mechanochemistry, particularly through techniques like ball milling and grinding, has emerged as a powerful green tool in organic synthesis. mdpi.comresearchgate.net These methods induce chemical reactions through mechanical force, often in the absence of a solvent, which aligns with the principles of green chemistry by reducing waste and energy consumption. asianpubs.org
Ball milling has been successfully applied to the synthesis of a wide variety of N-heterocycles through condensation reactions, multicomponent cascade reactions, and metal-catalyzed processes. mdpi.com The advantages over conventional solution-based methods include operational simplicity, facile work-up, and often higher yield economy. asianpubs.org This solvent-free approach is becoming a more prominent and promising green technique for synthesizing diverse N-heterocyclic compounds. mdpi.com
Catalyst Development and Ligand Design for Optimized Yields and Selectivity
The key bond-forming step in the synthesis of the target molecule from its precursors is a C-N cross-coupling reaction, most commonly achieved via a palladium-catalyzed process like the Buchwald-Hartwig amination. The success of these reactions is highly dependent on the catalytic system, which consists of a palladium precursor and a supporting ligand. uwindsor.ca
The development of sophisticated ligands has been crucial for expanding the scope and efficiency of these reactions. nih.gov Biarylmonophosphine ligands, such as RuPhos and SPhos, have proven to be highly effective for the C-N coupling of challenging substrates, including those with ortho-substituents like 2-bromoaniline or those containing heterocyclic amines. nih.gov These bulky, electron-rich ligands facilitate the critical oxidative addition and reductive elimination steps in the catalytic cycle. uwindsor.ca
The choice of ligand is paramount for achieving high yields and selectivity. For instance, in the coupling of 3-bromo-2-aminopyridine, a screening of various ligands revealed that RuPhos and SPhos provided significantly higher yields compared to other phosphine ligands. nih.gov Pre-formed catalysts, or "precatalysts," where the ligand is already coordinated to the palladium center, can also offer advantages in terms of stability and catalytic activity. nih.gov The continual design of new ligands and catalysts aims to broaden substrate scope, increase reaction rates, and allow for milder reaction conditions, such as room-temperature couplings. mit.edu
| Ligand Name | Ligand Class | Key Application/Features | Reference |
|---|---|---|---|
| RuPhos | Dialkylbiaryl phosphine | High yields in coupling of 3-halo-2-aminopyridines | nih.gov |
| SPhos | Dialkylbiaryl phosphine | High yields in coupling of 3-halo-2-aminopyridines | nih.gov |
| BINAP | Bidentate phosphine | Effective in N-arylation of 2-aminopyridine | nih.gov |
| t-BuBrettPhos | Biaryl phosphine | Enables C-O coupling at room temperature | mit.edu |
Comprehensive Spectroscopic and Structural Characterization of 2 Bromo N 1 Thiophen 2 Yl Ethyl Aniline
Solid-State Structural Elucidation via X-ray Crystallography
The determination of the three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for such analysis, providing precise data on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis of the Compound and its Analogues
While a published single-crystal X-ray structure for 2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline was not identified in a comprehensive search of available literature, extensive crystallographic data exists for closely related analogues containing thiophene (B33073), aniline (B41778), and bromo-phenyl moieties. researchgate.netbohrium.commdpi.com This body of work allows for a detailed and predictive analysis of the likely solid-state structure of the title compound.
Analogous thiophene derivatives often crystallize in common crystal systems such as monoclinic or triclinic. researchgate.netnajah.edu For instance, the related compound (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide crystallizes in the triclinic P-1 space group. najah.edu The presence of the heavy bromine atom and the flexible ethyl linker in this compound would significantly influence its crystal packing, potentially favoring a centrosymmetric space group to achieve dense packing.
The table below presents representative crystallographic data for analogous compounds, providing a framework for what could be expected for this compound.
| Parameter | Analog 1: (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide najah.edu | Analog 2: (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one researchgate.net |
|---|---|---|
| Formula | C11H9N3OS | C11H6Br2OS2 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/n |
| a (Å) | 8.8143(11) | Data not specified |
| b (Å) | 9.8450(12) | Data not specified |
| c (Å) | 14.0725(17) | Data not specified |
| α (°) | 81.687(19) | 90 |
| β (°) | 85.64(2) | Data not specified |
| γ (°) | 72.84(2) | 90 |
| Volume (ų) | 1084.9(2) | Data not specified |
| Z | 4 | Data not specified |
Analysis of Molecular Conformation and Stereochemistry in the Crystalline Phase
The molecular conformation of this compound in the crystalline phase is dictated by the spatial relationship between the 2-bromophenyl and thiophen-2-yl rings, connected by the flexible N-[1-ethyl] linker. The thiophene ring itself is expected to be essentially planar. nih.gov
The ethyl linker contains a chiral center at the carbon atom bonded to both the aniline nitrogen and the thiophene ring. Unless a stereospecific synthesis is employed, the compound exists as a racemic mixture of (R) and (S) enantiomers. In the crystalline state, this can result in three possibilities:
A racemic conglomerate , where enantiomers crystallize in separate, mirror-image crystals.
A racemic compound (or true racemate), where both enantiomers are present in equal amounts within a well-defined, ordered crystal lattice.
A solid solution (or pseudoracemate), where the enantiomers substitute each other randomly in the crystal lattice.
Most chiral compounds crystallize as racemic compounds, often in centrosymmetric space groups where the enantiomers are related by an inversion center.
Investigation of Intermolecular Interactions and Supramolecular Architectures
The supramolecular architecture of crystalline this compound would be governed by a network of non-covalent interactions. The secondary amine group (-NH-) is a crucial functional group, acting as a hydrogen bond donor. It is highly probable that the N-H group would form intermolecular hydrogen bonds with a suitable acceptor, such as the nitrogen atom of a neighboring molecule or potentially the sulfur atom of the thiophene ring, leading to the formation of chains or dimeric motifs. najah.edu
In addition to classical hydrogen bonding, other weak interactions are expected to play a significant role in stabilizing the crystal structure:
C-H···π Interactions: The aromatic protons of both the bromoaniline and thiophene rings can interact with the electron-rich face of an adjacent aromatic ring.
π···π Stacking: The planar aromatic rings may engage in offset face-to-face or edge-to-face stacking interactions.
Halogen Bonding: The bromine atom on the aniline ring could act as a Lewis acidic site, interacting with a Lewis basic site (like the sulfur or a π-system) on a neighboring molecule.
These interactions collectively guide the assembly of individual molecules into a stable, three-dimensional supramolecular architecture. The analysis of Hirshfeld surfaces on analogous structures confirms that C-H···O, C-H···F, and C-H···π interactions are common and critical in directing the crystal packing of such derivatives. nih.gov
Solution-Phase Structural Determination through Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR and ¹³C NMR Spectral Interpretation for Proton and Carbon Environments
While the specific NMR spectra for this compound are not available in published literature, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent fragments and known chemical shift values. The molecule possesses several distinct proton and carbon environments.
Predicted ¹H NMR Spectral Data (in CDCl₃): The spectrum would show signals corresponding to the ethyl linker, the 2-bromoaniline (B46623) moiety, and the thiophene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH(CH₃)- | ~ 4.8 - 5.1 | Quartet (q) | J ≈ 6.8 Hz | 1H |
| -CH(CH₃)- | ~ 1.6 - 1.8 | Doublet (d) | J ≈ 6.8 Hz | 3H |
| -NH- | ~ 4.5 - 5.5 | Broad Singlet (br s) | - | 1H |
| Thiophene H5 | ~ 7.20 - 7.25 | Doublet of Doublets (dd) | J ≈ 5.1, 1.2 Hz | 1H |
| Thiophene H3 | ~ 6.95 - 7.00 | Doublet of Doublets (dd) | J ≈ 3.5, 1.2 Hz | 1H |
| Thiophene H4 | ~ 6.90 - 6.95 | Doublet of Doublets (dd) | J ≈ 5.1, 3.5 Hz | 1H |
| Bromoaniline H6 | ~ 7.40 - 7.45 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 Hz | 1H |
| Bromoaniline H3 | ~ 6.50 - 6.55 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 Hz | 1H |
| Bromoaniline H4, H5 | ~ 6.60 - 7.15 | Multiplets (m) | - | 2H |
Predicted ¹³C NMR Spectral Data (in CDCl₃): The ¹³C NMR spectrum would show 12 distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH(CH₃)- | ~ 52 - 56 |
| -CH(CH₃)- | ~ 23 - 26 |
| Thiophene C2 (ipso, attached to ethyl) | ~ 148 - 152 |
| Thiophene C5 | ~ 126 - 128 |
| Thiophene C3 | ~ 124 - 126 |
| Thiophene C4 | ~ 123 - 125 |
| Bromoaniline C1 (ipso, attached to N) | ~ 143 - 146 |
| Bromoaniline C2 (ipso, attached to Br) | ~ 110 - 113 |
| Bromoaniline C6 | ~ 132 - 134 |
| Bromoaniline C4 | ~ 128 - 130 |
| Bromoaniline C5 | ~ 118 - 120 |
| Bromoaniline C3 | ~ 114 - 116 |
Application of Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
To unambiguously assign the predicted ¹H and ¹³C signals, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key correlations (cross-peaks) would be observed between:
The methine proton (-CH-) and the methyl protons (-CH₃) of the ethyl group.
The NH proton and the adjacent methine proton (-CH-).
Adjacent protons on the thiophene ring (H3 with H4; H4 with H5).
Adjacent protons on the 2-bromoaniline ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing direct ¹H-¹³C one-bond correlations. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the signal at δ ~1.6-1.8 ppm to the carbon at δ ~23-26 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular structure and assigning quaternary (non-protonated) carbons. Key HMBC correlations would include:
From the methyl protons (-CH₃) to the methine carbon (-CH-) and the thiophene C2 carbon.
From the methine proton (-CH-) to the thiophene C2 and C3 carbons, as well as to the bromoaniline C1 carbon.
From the NH proton to the methine carbon (-CH-) and the bromoaniline C1 and C6 carbons.
From the aromatic protons to carbons within their own ring and to the ipso-carbons of the adjacent structural fragments.
Together, these 1D and 2D NMR techniques would provide a complete and unambiguous assignment of all proton and carbon signals, confirming the solution-phase structure of this compound.
Vibrational Spectroscopy for Functional Group Probing and Conformational Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the conformational characteristics of molecules. For the compound this compound, these methods would provide critical insights into its structural arrangement by probing the vibrational modes of its constituent bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes expected in the FT-IR spectrum would include:
N-H Stretching: A characteristic peak for the secondary amine (N-H) stretching vibration is anticipated in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from both the aniline and thiophene rings are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations within the aniline and thiophene rings would produce a series of bands in the 1450-1600 cm⁻¹ region.
N-H Bending: The N-H bending vibration is expected in the range of 1550-1650 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the aromatic amine is likely to be found in the 1250-1360 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.
Thiophene Ring Vibrations: The thiophene ring has characteristic ring stretching and bending vibrations, including the C-S stretching mode, which would appear at specific frequencies.
A hypothetical data table for the expected FT-IR peaks is presented below.
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |
| 3300-3500 | N-H Stretch | Secondary Amine |
| > 3000 | C-H Stretch | Aromatic (Aniline, Thiophene) |
| < 3000 | C-H Stretch | Aliphatic (Ethyl group) |
| 1450-1600 | C=C Stretch | Aromatic Rings |
| 1550-1650 | N-H Bend | Secondary Amine |
| 1250-1360 | C-N Stretch | Aromatic Amine |
| 500-600 | C-Br Stretch | Bromo-substituent |
Raman Spectroscopy Applications
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be advantageous for observing the vibrations of the aromatic rings and the C-S bond in the thiophene moiety.
Expected prominent Raman signals would include:
Symmetric Ring Breathing Modes: The symmetric vibrations of the aniline and thiophene rings would give rise to strong and sharp signals.
C-S Stretching: The C-S stretching vibration in the thiophene ring is expected to be a strong Raman scatterer.
C-Br Stretching: The C-Br bond vibration would also be observable in the Raman spectrum.
The combination of FT-IR and Raman data would allow for a more complete vibrational assignment and a deeper understanding of the molecular structure.
Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The resulting spectrum provides information about the extent of conjugation and the presence of chromophores.
For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* transitions within the aniline and thiophene aromatic systems. The presence of the bromine atom and the secondary amine group, acting as auxochromes, would likely cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene (B151609) and thiophene. The conjugation between the aniline and thiophene rings through the ethyl-amine bridge would also influence the position and intensity of the absorption maxima.
A hypothetical UV-Vis data table is provided below, illustrating potential absorption maxima (λmax).
| Solvent | λmax (nm) | Type of Transition |
| Ethanol (B145695) | ~250-280 | π → π* (Aniline ring) |
| Ethanol | ~230-260 | π → π* (Thiophene ring) |
| Ethanol | > 280 | Charge-transfer band |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (molecular formula: C12H12BrNS), the molecular ion peak ([M]+) would be expected. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]+ and [M+2]+) with an intensity ratio of approximately 1:1.
The fragmentation of the molecular ion would likely proceed through several pathways, including:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Loss of the thiophene moiety: Fragmentation resulting in the loss of the thiophene-ethyl group.
Loss of bromine: Cleavage of the C-Br bond.
Cleavage within the thiophene ring.
A table of expected major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.
| m/z Value | Possible Fragment Ion |
| 281/283 | [C12H12BrNS]+ (Molecular ion) |
| 266/268 | [C11H9BrNS]+ (Loss of CH3) |
| 199 | [C12H12NS]+ (Loss of Br) |
| 171/173 | [C6H5BrN]+ (Bromoaniline fragment) |
| 111 | [C5H7S]+ (Thiophen-ethyl fragment) |
| 97 | [C4H4S]+ (Thiophene fragment) |
This detailed analysis of the mass spectrum would provide unambiguous confirmation of the molecular weight and valuable structural information for this compound.
Computational Chemistry and Theoretical Investigations of 2 Bromo N 1 Thiophen 2 Yl Ethyl Aniline
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed due to its favorable balance between accuracy and computational cost, making it a suitable tool for studying complex molecules like the title compound. Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable results. asianpubs.orgglobalresearchonline.net
Geometry Optimization and Conformational Analysis in Gas Phase and Solution
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. For a flexible molecule like 2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline, which has several rotatable bonds, a conformational analysis is crucial. This would involve rotating the bonds connecting the ethylaniline and thiophene (B33073) moieties to identify all possible stable conformers.
These calculations can be performed in the gas phase (an isolated molecule) and in different solvents to simulate real-world conditions. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), would account for the solute-solvent interactions and could influence the relative stability of different conformers. ajchem-a.com The optimized geometric parameters, including bond lengths and bond angles, for the most stable conformer would provide the foundation for all subsequent calculations.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration for the molecule. derpharmachemica.com The results are crucial for several reasons:
Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. ajchem-a.com
Spectral Simulation: The calculated frequencies and intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule.
Assignment of Experimental Data: Theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. globalresearchonline.net
Calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity. researchgate.net Therefore, they are typically scaled by an appropriate factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. asianpubs.orgderpharmachemica.com A detailed comparison would involve assigning specific calculated vibrational modes, such as N-H stretching, C-Br stretching, and thiophene ring vibrations, to the corresponding peaks in the experimental spectra. asianpubs.org
Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
HOMO: This orbital acts as the electron donor, and its energy level is related to the ionization potential. Regions of high HOMO density indicate sites susceptible to electrophilic attack. researchgate.netmdpi.com
LUMO: This orbital acts as the electron acceptor, and its energy is related to the electron affinity. Regions of high LUMO density are prone to nucleophilic attack. researchgate.netmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and can be easily excited. mdpi.com For this compound, analysis would reveal how the electron density is distributed across the aniline (B41778) and thiophene rings in these frontier orbitals.
Interactive Data Table: Hypothetical FMO Parameters This table illustrates the kind of data that FMO analysis would generate. The values are for illustrative purposes only.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.6 | ELUMO - EHOMO; indicates chemical stability |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It plots the electrostatic potential onto the electron density surface, illustrating the charge distribution. thaiscience.info Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen. researchgate.netresearchgate.net
Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically located around hydrogen atoms bonded to heteroatoms. researchgate.netresearchgate.net
Green: Regions of neutral or zero potential. researchgate.net
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, identifying them as sites for electrophilic interaction. Positive potential would be expected around the amine hydrogen.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge delocalization. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. researchgate.net
For the title compound, NBO analysis would be used to investigate:
Charge transfer from the lone pair of the nitrogen atom to the antibonding orbitals of the aniline ring.
Interactions between the π-orbitals of the aniline and thiophene rings.
Quantum Chemical Reactivity Descriptors
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a quantitative measure of chemical behavior. mdpi.com
Interactive Data Table: Key Quantum Chemical Reactivity Descriptors This table defines the descriptors that would be calculated from the HOMO and LUMO energies.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the ability to accept electrons (where μ ≈ -χ). mdpi.com |
These calculated values would provide a comprehensive profile of the chemical reactivity of this compound, allowing for comparisons with other related molecules. thaiscience.info
Local Reactivity Descriptors
While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis requires specific computational output that is currently unavailable for the target compound.
Advanced Computational Studies
Prediction of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties involves calculating parameters like the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These calculations help in identifying materials with potential applications in optoelectronics and photonics. Such data is specific to the molecular structure and must be determined through dedicated computational studies.
Thermodynamic Parameter Calculations
Theoretical calculations can predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These values are crucial for understanding the stability and spontaneity of chemical reactions involving the compound. Standardized computational methods are used to obtain these parameters, but the results for this compound have not been published.
Hirshfeld Surface and 2D Fingerprint Analyses
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis, along with the corresponding 2D fingerprint plots, provides insights into the packing of molecules in the solid state and the nature of the non-covalent interactions that govern the crystal's stability. This requires crystallographic data and subsequent computational analysis, which are not available for this specific molecule.
Mechanistic Investigations and Reactivity Studies of 2 Bromo N 1 Thiophen 2 Yl Ethyl Aniline
Influence of Substituents and Reaction Conditions on Reactivity Profiles
The reactivity of 2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline is highly dependent on the nature of other substituents that might be present on either the aniline (B41778) or the thiophene (B33073) ring, as well as the specific reaction conditions employed.
On the aniline ring, the presence of additional electron-donating groups would further activate the ring towards electrophilic substitution, while electron-withdrawing groups would deactivate it. The position of these substituents would also influence the regioselectivity of the reaction. The "ortho effect," where a substituent ortho to the amino group can sterically hinder its interaction with reagents or influence its basicity, is also a significant factor. allen.inquora.com Generally, ortho-substituted anilines are weaker bases than their para-isomers, which can affect their nucleophilicity. allen.in
On the thiophene ring, electron-withdrawing groups would decrease its reactivity towards electrophiles but could facilitate nucleophilic aromatic substitution if a suitable leaving group were present. Conversely, electron-donating groups would enhance the ring's reactivity in electrophilic substitutions.
Reaction conditions such as temperature, solvent, catalyst, and the nature of the reagents play a crucial role in determining the outcome of a reaction. For example, in electrophilic aromatic substitution on the aniline ring, the use of a protic acid can lead to protonation of the amino group, changing its directing effect from ortho, para- to meta-. In palladium-catalyzed reactions, the choice of ligand can have a profound impact on the efficiency and selectivity of the transformation. uwindsor.ca
The following table provides a hypothetical overview of how different substituents and conditions might influence the reactivity of the molecule in a generic electrophilic substitution reaction.
| Ring | Added Substituent | Reaction Conditions | Expected Reactivity Change |
| Phenyl | -NO₂ (meta to -NHR) | Strongly Acidic | Decreased |
| Phenyl | -OCH₃ (para to -NHR) | Neutral | Increased |
| Thiophene | -CN (at C5) | Lewis Acid | Decreased |
| Thiophene | -CH₃ (at C5) | Neutral | Increased |
Derivatization and Functionalization Strategies for 2 Bromo N 1 Thiophen 2 Yl Ethyl Aniline
Chemical Transformations at the Bromo-Aniline Moiety
The bromine-substituted aniline (B41778) ring is a versatile platform for introducing molecular complexity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds at the C2 position of the aniline ring, replacing the bromine atom. The reactivity in these reactions is influenced by the choice of catalyst, ligands, base, and solvent.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, and is widely used for creating biaryl structures. rsc.org For 2-bromoaniline (B46623) derivatives, this reaction can be performed on unprotected anilines, showcasing its functional group tolerance. rsc.orgrsc.org A variety of boronic esters, including benzyl, alkyl, aryl, and heteroaromatic variants, can be successfully coupled. rsc.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction typically exhibits high trans selectivity. organic-chemistry.org For the derivatization of 2-bromoaniline systems, intramolecular Heck reactions have been utilized to synthesize complex heterocyclic structures like indoles. nih.govacs.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.orgnih.gov It can be carried out under mild conditions, making it suitable for complex molecules. wikipedia.org The reactivity of the aryl halide is a key factor, with aryl bromides generally requiring heating. libretexts.org
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orgnumberanalytics.com A significant advantage of this reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a notable drawback. organic-chemistry.org Additives like copper(I) iodide can significantly increase the reaction rate. harvard.edu
Table 1: Overview of Cross-Coupling Reactions at the Bromo-Aniline Moiety
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(OAc)₂, CataCXium A palladacycle), Base (e.g., K₂CO₃) | High functional group tolerance; forms biaryl linkages. rsc.orgrsc.org |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., DavePhos), Base (e.g., NaOtBu) | Forms substituted alkenes, often with high stereoselectivity. organic-chemistry.orgnih.gov |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) | Synthesizes arylalkynes under mild conditions. wikipedia.orgnih.gov |
| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerant to a wide range of functional groups. wikipedia.orgnumberanalytics.com |
Nucleophilic Aromatic Substitution with Activated Bromine
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
In the case of 2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline, the bromine atom is not on a highly electron-deficient ring. Therefore, direct nucleophilic aromatic substitution would require harsh reaction conditions or prior modification of the ring to introduce potent electron-withdrawing groups. Without such activation, this pathway is generally less favorable compared to metal-catalyzed cross-coupling reactions.
Chemical Transformations at the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Its reactivity and regioselectivity can be manipulated for further functionalization.
Electrophilic Aromatic Substitution on the Thiophene Nucleus
Thiophene undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609). pearson.com Substitution typically occurs preferentially at the C5 position (α-position) when the C2 position is already substituted, as is the case in this compound. pearson.comresearchgate.net The α-carbon is favored for electrophilic attack both kinetically and thermodynamically. researchgate.net Common electrophilic substitution reactions include halogenation, nitration, and acylation. studysmarter.co.uk The presence of substituents on the thiophene ring can influence the rate of these reactions. rsc.org
Table 2: Common Electrophilic Aromatic Substitution Reactions on the Thiophene Ring
| Reaction | Reagent | Expected Product (Substitution at C5) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2-(5-Bromothiophen-2-yl) derivative |
| Nitration | HNO₃/H₂SO₄ (milder conditions often required) | 2-(5-Nitrothiophen-2-yl) derivative |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 2-(5-Acetylthiophen-2-yl) derivative |
Directed Lithiation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. In thiophene chemistry, lithiation is a useful synthetic tool. rsc.org For 2-substituted thiophenes, lithiation with a strong base like n-butyllithium typically occurs at the C5 position. uwindsor.careddit.com However, the presence of a directing group can influence the site of metalation. In the target molecule, the ethylamine (B1201723) substituent at C2 could potentially direct lithiation to the C3 position. The resulting lithiated intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. rsc.org
Chemical Transformations at the Secondary Amine Nitrogen
The secondary amine in this compound is both basic and nucleophilic, providing a handle for various chemical modifications. uomustansiriyah.edu.iq
The lone pair of electrons on the nitrogen atom can react with electrophiles. lamission.edu Common transformations include:
Alkylation: Reaction with alkyl halides to form tertiary amines. libretexts.org
Acylation: Reaction with acyl chlorides or anhydrides to form amides. youtube.com
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These reactions can be used to introduce a wide array of substituents, thereby modifying the steric and electronic properties of the molecule. The basicity of the amine allows it to react with acids to form ammonium (B1175870) salts. uomustansiriyah.edu.iq
Acylation, Alkylation, and Sulfonylation Reactions
The secondary amine functionality in this compound is a prime target for derivatization through acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in organic synthesis for modifying the electronic and steric properties of the amine, which can significantly influence the biological activity and physical characteristics of the resulting molecules.
Acylation: The reaction of the secondary amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base is expected to readily form the corresponding N-amides. This transformation can be used to install a variety of acyl groups, from simple acetyl groups to more complex moieties. The choice of acylating agent and reaction conditions can be tailored to achieve high yields. For instance, base-mediated protocols have been established for the N-acetylation of anilines at room temperature, utilizing acetonitrile (B52724) as both a solvent and an acetyl source surrogate. researchgate.net The mechanism of N-acylation with acetic anhydride (B1165640) involves the nucleophilic attack of the amine on the anhydride, followed by proton transfer and elimination of a carboxylate leaving group. studylib.net
Alkylation: N-alkylation of the secondary amine can be accomplished using various alkylating agents like alkyl halides. researchgate.net The reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. The use of cesium fluoride-celite in acetonitrile has been reported as an efficient system for the N-alkylation of anilines and other nitrogen heterocycles. researchgate.net The major challenge in N-alkylation is often controlling over-alkylation, which can lead to the formation of quaternary ammonium salts. psu.edu However, for a secondary amine, this is less of a concern than with primary amines. The development of catalytic methods, including the use of ionic liquids or visible-light-induced reactions, offers more sustainable and selective approaches to N-alkylation. psu.edursc.orgnih.gov
Sulfonylation: The secondary amine can be converted to a sulfonamide through reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. researchgate.net Sulfonamides are a crucial class of compounds in medicinal chemistry due to their wide range of biological activities. core.ac.uk Efficient procedures for N-sulfonylation have been developed, including the use of atomized sodium in a mixture of ethanol (B145695) and THF under ultrasonic conditions, which can drive reactions to completion in minutes. researchgate.netcore.ac.uk
Below is a table summarizing these derivatization reactions with representative examples of reagents.
| Reaction Type | Reagent Class | Example Reagent | Expected Product |
| Acylation | Acyl Halide | Acetyl chloride | N-acetyl-2-bromo-N-[1-(thiophen-2-YL)ethyl]aniline |
| Acylation | Acid Anhydride | Acetic anhydride | N-acetyl-2-bromo-N-[1-(thiophen-2-YL)ethyl]aniline |
| Alkylation | Alkyl Halide | Methyl iodide | 2-Bromo-N-methyl-N-[1-(thiophen-2-YL)ethyl]aniline |
| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | 2-Bromo-N-(p-toluenesulfonyl)-N-[1-(thiophen-2-YL)ethyl]aniline |
Oxidation Reactions of the Amine
The secondary amine group in this compound is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. The oxidation of secondary aromatic amines can yield N-hydroxylamine intermediates, which may be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iq The electrochemical oxidation of amines is another method that has been extensively studied, providing routes to modify a wide range of molecules. nih.govresearchgate.net The oxidation potential of amines is influenced by their structure, with secondary amines generally being easier to oxidize than primary amines. mdpi.com
Potential oxidation products of the secondary amine in this compound include:
N-Oxides: Although more common for tertiary amines, oxidation could potentially lead to the corresponding N-oxide under specific conditions.
Nitrones: Further oxidation of an intermediate hydroxylamine (B1172632) could yield a stable nitrone.
Imines: Oxidation could also lead to the formation of an imine through dehydrogenation, although this is more common in the absence of an aromatic substituent on the nitrogen.
The specific outcome of the oxidation would be highly dependent on the chosen oxidizing agent (e.g., hydrogen peroxide, peroxy acids, or electrochemical methods) and the reaction parameters.
Synthesis of Polyfunctional Derivatives for Specific Research Applications
The structure of this compound serves as a versatile scaffold for the synthesis of polyfunctional derivatives, particularly through reactions involving the bromo-substituted aniline ring. The bromine atom is a key functional handle for introducing further molecular complexity via transition metal-catalyzed cross-coupling reactions.
One of the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromo-substituted aniline and a wide variety of organoboron compounds, such as boronic acids or esters. mdpi.comnih.govnih.gov This strategy can be employed to synthesize biaryl derivatives, which are common motifs in pharmaceuticals and functional materials. For example, coupling with arylboronic acids would introduce a new aryl substituent at the 2-position of the aniline ring. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. mdpi.comnih.gov
Similarly, other palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling with organosilanes, could also be utilized to introduce new substituents. mdpi.com These reactions are known for their tolerance of various functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.gov
The combination of the bromo-aniline and the secondary amine functionalities also allows for the synthesis of fused heterocyclic systems . Intramolecular cyclization reactions can be designed to form new rings, leading to novel polycyclic scaffolds. For instance, an intramolecular Buchwald-Hartwig amination could potentially be used to form a nitrogen-containing ring if a suitable tether is introduced. The synthesis of N-fused heterocycles is of significant interest in medicinal chemistry, as these structures are present in numerous bioactive compounds. nih.gov
The table below outlines potential strategies for creating polyfunctional derivatives from this compound.
| Reaction Type | Reagents | Potential Product Structure | Application Area |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-N-[1-(thiophen-2-YL)ethyl]aniline derivative | Medicinal Chemistry, Materials Science |
| Intramolecular Cyclization | - (with prior modification) | Fused heterocyclic system | Drug Discovery |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-N-[1-(thiophen-2-YL)ethyl]aniline derivative | Organic Electronics |
These derivatization strategies highlight the potential of this compound as a valuable building block for generating a diverse range of complex and potentially bioactive molecules for various research applications. nih.gov
Applications of 2 Bromo N 1 Thiophen 2 Yl Ethyl Aniline in Advanced Synthetic Chemistry
Role as a Key Building Block in Heterocyclic Synthesis
The presence of both an aryl bromide and a secondary amine in 2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline makes it a prime candidate for a variety of cyclization reactions to form intricate heterocyclic systems.
Precursor for Indole and Indoline Scaffolds
The synthesis of indole and its reduced form, indoline, is of significant interest due to their prevalence in biologically active compounds. This compound can theoretically serve as a precursor to novel thiophene-substituted indoles and indolines through intramolecular cyclization strategies. One plausible approach is the intramolecular Heck reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. organicreactions.orgwikipedia.orgresearchgate.net In this scenario, the palladium catalyst would oxidatively add to the carbon-bromine bond, and the resulting organopalladium intermediate could then undergo an intramolecular reaction with the thiophene (B33073) ring, potentially leading to a cyclized product. The success of such a reaction would depend on the regioselectivity of the C-H activation on the thiophene ring.
Another viable method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org While typically an intermolecular reaction, intramolecular variants can be employed for the synthesis of N-heterocycles. For this compound, this could involve an intramolecular coupling between the aniline (B41778) nitrogen and the bromo-substituted phenyl ring, although this would require deprotonation of the secondary amine.
The following table outlines potential synthetic pathways for indole and indoline synthesis starting from this compound:
| Reaction Type | Catalyst/Reagents | Potential Product | Key Transformation |
| Intramolecular Heck Reaction | Pd(0) catalyst, base | Thiophene-substituted indoline | Intramolecular C-C bond formation |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Thiophene-substituted indoline | Intramolecular C-N bond formation |
Construction of Fused Polycyclic Systems
Beyond simple indoles, this compound is a promising starting material for the synthesis of more complex, fused polycyclic systems, such as thieno[3,2-b]indoles. rsc.orgrsc.orgresearchgate.net These fused heterocycles are of interest for their potential applications in materials science and medicinal chemistry. The construction of such systems could be achieved through multi-step synthetic sequences that leverage the reactivity of both the bromoaniline and thiophene moieties.
One potential strategy involves an initial intermolecular coupling reaction, followed by an intramolecular cyclization. For example, a Buchwald-Hartwig amination could be used to couple an appropriate amine to the bromo-substituted ring, followed by a cyclization involving the thiophene ring. Alternatively, an Ullmann condensation, a copper-catalyzed coupling reaction, could be employed to form a C-N or C-O bond, setting the stage for a subsequent ring-closing reaction. wikipedia.orgorganic-chemistry.orgnih.gov
Utility in the Development of Advanced Organic Materials
The combination of electron-rich thiophene and aniline components in this compound suggests its potential as a building block for advanced organic materials with interesting photophysical and electronic properties. Thiophene-based polymers and small molecules are well-known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgnih.govbeilstein-archives.orgpkusz.edu.cn
The aniline portion of the molecule can also contribute to the electronic properties and can be a site for further functionalization to tune the material's characteristics. The bromine atom provides a convenient handle for polymerization or for the introduction of other functional groups through cross-coupling reactions. For instance, Suzuki or Stille coupling reactions could be used to attach other aromatic or heterocyclic units, extending the π-conjugated system and modifying the material's absorption and emission properties.
Application as a Ligand Precursor in Transition Metal Catalysis
The nitrogen and sulfur atoms in this compound make it a potential precursor for the synthesis of N,S-bidentate ligands. nih.govresearchgate.net Such ligands are of interest in coordination chemistry and can be used to prepare transition metal complexes with catalytic activity. The secondary amine can be deprotonated to form an amido ligand, which, in conjunction with the thiophene sulfur, can chelate to a metal center.
The synthesis of such ligands would likely involve the reaction of this compound with a suitable metal precursor. The resulting metal complexes could then be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The chiral nature of the ethyl bridge could also be exploited for the development of asymmetric catalysts.
Contribution to Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of well-ordered, self-assembled structures. The structural features of this compound, including the aromatic rings capable of π-π stacking and the N-H group that can act as a hydrogen bond donor, suggest its potential to participate in self-assembly processes. acs.orgcmu.eduresearchgate.net
Modification of the molecule, for example, by introducing long alkyl chains to create an amphiphilic character, could lead to the formation of interesting supramolecular structures such as micelles, vesicles, or nanofibers in solution. frontiersin.org The study of these self-assembled systems could provide insights into the fundamental principles of molecular recognition and could lead to the development of new materials with applications in areas such as drug delivery and sensing. The presence of the thiophene and aniline moieties also opens up the possibility of creating electroactive supramolecular polymers.
The following table summarizes the key structural features of this compound and their potential roles in supramolecular chemistry:
| Structural Feature | Potential Non-Covalent Interaction | Potential Supramolecular Structure |
| Thiophene and Phenyl Rings | π-π Stacking | Lamellar or columnar assemblies |
| N-H Group | Hydrogen Bonding | Chains, sheets, or helical structures |
| Potential for Amphiphilicity (with modification) | Hydrophobic/Hydrophilic Interactions | Micelles, vesicles, or nanofibers |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline?
- Methodological Answer : A titanium-catalyzed hydroaminoalkylation protocol is commonly employed. For example, N-(substituted benzyl)aniline derivatives react with brominated thiophene-containing silanes under mild conditions (e.g., 25°C, 24 hours) to form the target compound. Flash chromatography (SiO₂, hexane/ethyl acetate gradients) is used for purification, yielding products with >75% efficiency . Alternative routes involve coupling bromoaniline precursors with thiophene derivatives via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts and high-temperature reflux .
Q. How is this compound structurally characterized in academic research?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional conformations. For example, C-Br bond distances typically range 1.89–1.92 Å, with dihedral angles between the thiophene and aniline moieties around 45–60° .
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent effects: thiophene protons resonate at δ 6.8–7.2 ppm, while the N-ethyl group shows splitting (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂). Mass spectrometry (EI/ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 296–298 for bromine isotopes) .
Advanced Research Questions
Q. How can density functional theory (DFT) model the electronic structure of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms and gradient corrections (e.g., Becke’s 1993 protocol) are critical for accuracy. Basis sets like 6-311++G(d,p) optimize geometry and calculate HOMO-LUMO gaps (typically 4.5–5.2 eV). Charge distribution analysis reveals electron-withdrawing effects from bromine (partial charge ~−0.3 e) and electron donation from the thiophene sulfur (+0.2 e). Solvent effects (PCM model) adjust dipole moments (e.g., 3.8–4.2 D in chloroform) .
Q. What strategies address regioselectivity challenges in reactions involving this compound?
- Methodological Answer : Steric and electronic factors dominate. For example, in hydroaminoalkylation, bulky substituents on the thiophene ring (e.g., trifluoromethyl groups) direct regioselectivity to the α-position (80% yield) due to reduced steric hindrance. Computational transition-state modeling (Gaussian 09, M06-2X functional) predicts activation barriers (ΔG‡ ~22–25 kcal/mol) for competing pathways. Experimental validation via kinetic isotopic effects (KIE) using deuterated analogs confirms mechanistic hypotheses .
Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Functional Validation : Test multiple DFT functionals (e.g., B3LYP vs. ωB97XD) to assess sensitivity to exchange-correlation terms. For example, discrepancies in NMR chemical shifts >0.5 ppm may indicate inadequate solvent modeling .
- Experimental Calibration : Compare computed IR vibrational frequencies (e.g., C-Br stretch at 550 cm⁻¹) with experimental FTIR data. Adjust scaling factors (0.96–0.98) to align results .
- Error Analysis : Use statistical tools (e.g., mean absolute deviation, MAD) to quantify deviations. For thermochemical properties (e.g., enthalpy of formation), benchmark against high-level ab initio methods (e.g., CCSD(T)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
